molecular formula C25H26N2O5S B2614535 2-(2-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1005300-32-2

2-(2-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2614535
CAS RN: 1005300-32-2
M. Wt: 466.55
InChI Key: USEOTMOCDMBGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In

Scientific Research Applications

Advanced Oxidation Processes (AOPs) and Environmental Applications Research on advanced oxidation processes (AOPs) highlights the importance of understanding the degradation pathways of various compounds, including pharmaceuticals like acetaminophen, in environmental settings. These studies often involve exploring the efficacy of different AOPs in breaking down recalcitrant compounds into less harmful by-products. The degradation products and their impacts on biotoxicity are crucial for assessing environmental safety and the potential ecological risks associated with pharmaceutical pollutants. For instance, the study by Mohammad Qutob et al. (2022) provides an in-depth review of the degradation of acetaminophen using AOPs, outlining the pathways, by-products, and biotoxicity associated with these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Neurotoxicity and Protective Mechanisms Research into neurotoxicity and protective mechanisms of certain compounds, including flame retardants and their metabolites, offers insights into how chemical structures can affect neuronal development and function. For example, the neurotoxic effects of brominated flame retardants and their hydroxylated metabolites on developing nervous systems have been documented, underscoring the importance of understanding chemical interactions with biological systems for drug development and safety assessments. Studies like that by M. Dingemans et al. (2011) review the literature on these mechanisms, highlighting potential adverse effects and the need for further investigation into protective strategies against neurotoxicity (Dingemans, van den Berg, & Westerink, 2011).

Pharmacological Reviews for Therapeutic Applications Pharmacological reviews of specific drugs, such as gatifloxacin, illustrate the process of evaluating a compound's efficacy, safety, and spectrum of antibacterial activity. These reviews provide comprehensive insights into the drug's clinical applications, mechanisms of action, and potential side effects, which are essential for understanding the broader implications of chemical compounds in medical research. The review on gatifloxacin by S. Keam et al. (2012) exemplifies this type of research, offering a detailed analysis of the drug's use in treating bacterial infections (Keam, Croom, & Keating, 2012).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-18-9-12-21(13-10-18)33(29,30)27-15-5-6-19-16-20(11-14-22(19)27)26-25(28)17-32-24-8-4-3-7-23(24)31-2/h3-4,7-14,16H,5-6,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEOTMOCDMBGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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